molecular formula C18H16N2O5 B5774591 2-tert-butyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-tert-butyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B5774591
M. Wt: 340.3 g/mol
InChI Key: OWCDJFGVFHQAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as NPD and has a molecular formula of C19H18N2O5.

Scientific Research Applications

2-tert-butyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In the field of agriculture, NPD has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In the field of material science, this compound has been studied for its potential use as a building block for the synthesis of organic semiconductors.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that NPD inhibits the activity of photosystem II in plants, which leads to the inhibition of photosynthesis and ultimately the death of the plant.
Biochemical and Physiological Effects:
2-tert-butyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been found to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of this compound on human health and the environment. In terms of physiological effects, NPD has been found to induce apoptosis in cancer cells and inhibit the growth of weeds.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-tert-butyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments is its low toxicity. This makes it a safer compound to work with compared to other chemicals that are commonly used in scientific research. However, one of the limitations of using NPD is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research on 2-tert-butyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One of the directions is to study the mechanism of action of this compound in more detail to understand how it inhibits the growth of cancer cells and weeds. Another direction is to study the potential use of NPD as a building block for the synthesis of organic semiconductors. Additionally, further studies are needed to determine the long-term effects of this compound on human health and the environment.

Synthesis Methods

The synthesis of 2-tert-butyl-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-nitrophenoxyacetic acid with tert-butyl isocyanide in the presence of a base catalyst such as triethylamine. This reaction results in the formation of the intermediate product, which is then treated with acetic anhydride and sodium acetate to obtain the final product. The yield of the synthesis method is around 60%, and the purity of the compound can be improved through recrystallization.

properties

IUPAC Name

2-tert-butyl-5-(3-nitrophenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-18(2,3)19-16(21)14-8-7-13(10-15(14)17(19)22)25-12-6-4-5-11(9-12)20(23)24/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCDJFGVFHQAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.